5-Cyclohexylpyrrolidin-2-one
Overview
Description
5-Cyclohexylpyrrolidin-2-one is a heterocyclic organic compound featuring a five-membered lactam ring with a cyclohexyl substituent. This compound is part of the pyrrolidinone family, known for their versatile applications in various fields due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclohexylpyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the amination and cyclization of functionalized acyclic substrates. Another approach is the oxidation of pyrrolidine derivatives . The reaction conditions often include the use of air-stable and low-cost copper salts as promoters and non-poisonous oxidants like Oxone .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions using cost-effective and environmentally friendly reagents. The use of microwave-assisted organic synthesis (MAOS) has also been explored to enhance synthetic efficiency and support green chemistry principles .
Chemical Reactions Analysis
Types of Reactions: 5-Cyclohexylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, such as amines.
Substitution: The lactam ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions: Common reagents used in these reactions include oxidants like Oxone, reducing agents such as hydrogen gas or metal hydrides, and various electrophiles for substitution reactions .
Major Products: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted pyrrolidinones .
Scientific Research Applications
5-Cyclohexylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile synthon in organic synthesis due to its rich reactivity.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Industry: The compound is utilized in the synthesis of drugs, dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-Cyclohexylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The compound’s structure allows it to fit into specific binding sites, influencing the function of target molecules .
Comparison with Similar Compounds
- Pyrrolidin-2-one
- Pyrrolone
- Pyrrolizine
- Pyrrolidine-2,5-dione
- Prolinol
Comparison: 5-Cyclohexylpyrrolidin-2-one stands out due to its unique cyclohexyl substituent, which imparts distinct steric and electronic properties. This makes it a valuable compound for designing bioactive molecules with specific target selectivity and enhanced biological activity .
Properties
IUPAC Name |
5-cyclohexylpyrrolidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c12-10-7-6-9(11-10)8-4-2-1-3-5-8/h8-9H,1-7H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTJTNMGURCVJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CCC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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